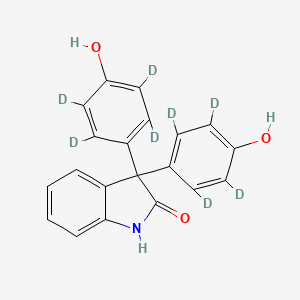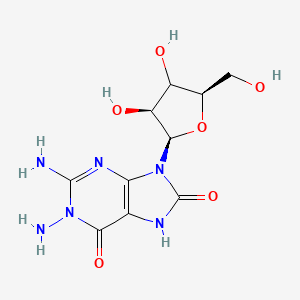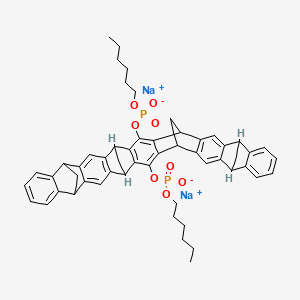
Oxyphenisatine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyphenisatine-d8 is a deuterated form of oxyphenisatine, a compound known for its laxative properties. The deuterium labeling (d8) is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems. Oxyphenisatine itself was historically used as a laxative but was withdrawn from the market due to its association with liver damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatine-d8 involves the condensation of isatin with phenol. The reaction typically proceeds under acidic conditions, where the ketone group of isatin is protonated, allowing the oxygen to be replaced by electron-rich moieties . The deuterated form is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated solvents and reagents is crucial in maintaining the integrity of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions: Oxyphenisatine-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Oxyphenisatine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of oxyphenisatine-d8 involves its interaction with the gastrointestinal tract, where it stimulates peristalsis and increases water content in the intestines, leading to its laxative effect. The deuterium labeling allows researchers to trace its metabolic pathways and understand its interactions at the molecular level .
Comparación Con Compuestos Similares
Oxyphenisatine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
- Bisacodyl
- Sodium picosulfate
- Phenolphthalein
These compounds share similar laxative properties but lack the deuterium labeling, making this compound particularly valuable in research settings for tracing and studying metabolic pathways .
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D |
Clave InChI |
SJDACOMXKWHBOW-OIIWATDQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3NC2=O)C4=C(C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)


![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)



![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)
